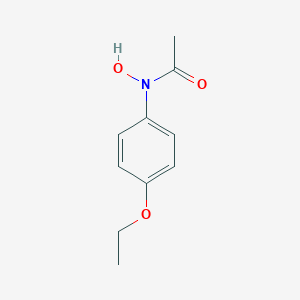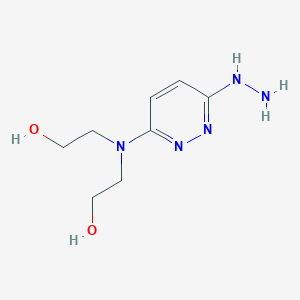
Oxdralazine
Overview
Description
OXDRALAZINE is a potent peripheral vasodilator primarily used in the treatment of severe essential hypertension. It is known for its ability to reduce systemic vascular resistance, thereby lowering blood pressure. This compound has been studied as a more potent alternative to hydralazine, another vasodilator, and has shown promising results in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OXDRALAZINE involves multiple steps, starting from the appropriate hydrazine derivatives. The key steps include:
Formation of the hydrazone: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the phthalazine ring structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactors are used to carry out the synthesis steps.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality control: The final product undergoes rigorous quality control to ensure purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: OXDRALAZINE undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution conditions: Substitution reactions often require catalysts such as palladium or platinum.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with altered pharmacological properties .
Scientific Research Applications
OXDRALAZINE has several scientific research applications, including:
Chemistry: It is used as a model compound to study vasodilatory mechanisms and to develop new antihypertensive agents.
Biology: this compound is used in biological studies to understand its effects on vascular smooth muscle cells and endothelial function.
Medicine: Clinically, it is used to manage severe hypertension and is being investigated for its potential in treating other cardiovascular conditions.
Industry: this compound is used in the pharmaceutical industry for the development of new antihypertensive drugs
Mechanism of Action
OXDRALAZINE exerts its effects by directly dilating peripheral arterioles, which reduces systemic vascular resistance and lowers blood pressure. The exact molecular targets and pathways involved include:
Inhibition of calcium release: this compound inhibits the release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.
Inhibition of myosin phosphorylation: It also inhibits the phosphorylation of myosin, which is essential for muscle contraction.
Comparison with Similar Compounds
OXDRALAZINE is often compared with other vasodilators such as hydralazine. While both compounds have similar mechanisms of action, this compound is considered more potent and has a longer duration of action. Similar compounds include:
Hydralazine: A less potent vasodilator with a shorter duration of action.
Minoxidil: Another potent vasodilator used in severe hypertension.
This compound’s unique properties, such as its higher potency and longer duration of action, make it a valuable compound in the treatment of hypertension and a subject of ongoing research.
Properties
IUPAC Name |
2-[(6-hydrazinylpyridazin-3-yl)-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O2/c9-10-7-1-2-8(12-11-7)13(3-5-14)4-6-15/h1-2,14-15H,3-6,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDNYKJHWKGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27464-23-9 (di-hydrochloride) | |
| Record name | Oxdralazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30169351 | |
| Record name | Oxdralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17259-75-5 | |
| Record name | Oxdralazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxdralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXDRALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6SU81C9V1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


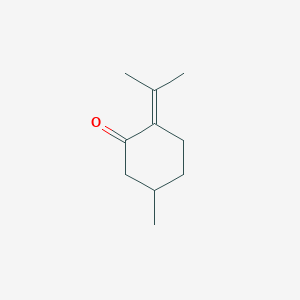

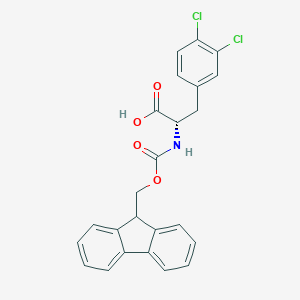
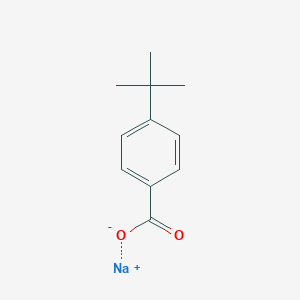
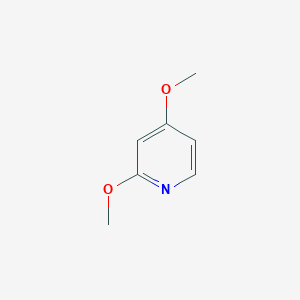
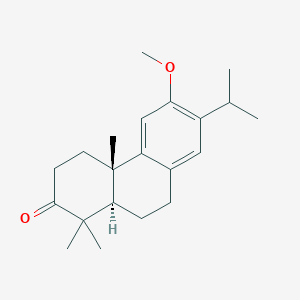
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
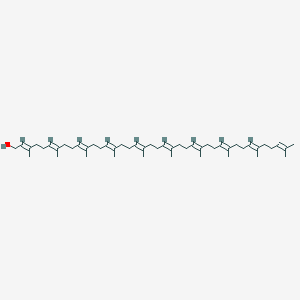
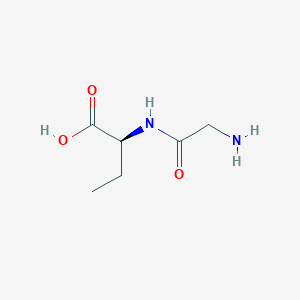


![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate](/img/structure/B102444.png)
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
